Tomentodiplacone B
Description
Properties
Molecular Formula |
C26H30O7 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-6-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienyl]-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O7/c1-15(6-5-11-26(2,3)31)7-9-17-19(28)13-23-24(25(17)30)20(29)14-21(33-23)16-8-10-18(27)22(12-16)32-4/h5,7-8,10-13,21,27-28,30-31H,6,9,14H2,1-4H3/b11-5+,15-7+/t21-/m0/s1 |
InChI Key |
SHWLJHMWQFNVAC-DETBAYCCSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)OC)O)/C/C=C/C(C)(C)O |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)OC)O)CC=CC(C)(C)O |
Synonyms |
TOM B flavanone tomentodiplacone B |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Inhibition of Human Monocytic Leukaemia Cells
Tomentodiplacone B has been shown to inhibit the proliferation of human monocytic leukaemia cells (THP-1). Research indicates that at concentrations of 5 µM or higher, this compound causes a dose-dependent reduction in cell numbers without inducing cytotoxicity during the initial 24 hours of treatment. Instead, it leads to an accumulation of cells in the G1 phase of the cell cycle, which is associated with the down-regulation of cyclin-dependent kinase 2 activity and cyclins E1 and A2 levels. This suggests that this compound may act by inhibiting key regulatory pathways involved in cell cycle progression rather than causing DNA damage or cellular stress .
Antioxidant and Cytoprotective Activities
Radical Scavenging Ability
This compound exhibits significant antioxidant properties, which have been evaluated through various assays such as DPPH, ABTS, and FRAP. These assays measure the compound's ability to scavenge free radicals and prevent oxidative stress. The results indicate that this compound demonstrates a strong capacity to inhibit hydroxyl radicals and peroxynitrite-induced nitration of tyrosine, positioning it as a potential therapeutic agent for conditions related to oxidative damage .
Cytoprotective Effects
In vivo studies have shown that this compound can provide cytoprotection against oxidative stress-induced damage. Specifically, it has been tested against alloxan-induced diabetes in mice, where it exhibited protective effects on pancreatic cells. This suggests that the compound could be beneficial in managing diabetes-related complications .
Summary of Key Findings
| Application | Details |
|---|---|
| Anticancer Activity | Inhibits proliferation of THP-1 leukaemia cells; accumulates cells in G1 phase; down-regulates CDK2. |
| Antioxidant Activity | Effective radical scavenger; inhibits hydroxyl radicals and peroxynitrite-induced damage. |
| Cytoprotective Effects | Protects pancreatic cells from oxidative damage in diabetic models. |
Case Studies
- Leukaemia Cell Study : A study conducted on THP-1 cells demonstrated that this compound effectively inhibited cell growth at concentrations starting from 5 µM, with a notable reduction in metabolic activity observed after prolonged exposure .
- Antioxidant Evaluation : Various flavanones isolated from Paulownia tomentosa, including this compound, were tested for their antioxidant capacities using established methods like DPPH and ABTS assays. The results indicated that these compounds could serve as effective antioxidants compared to known standards like rutin .
- Diabetes Model Study : In vivo testing on diabetic mice revealed that this compound provided significant cytoprotection against oxidative stress-induced damage, suggesting its potential utility in diabetes management .
Preparation Methods
Plant Material Preparation
Fresh or dried fruits of Paulownia tomentosa are ground into a fine powder to increase the surface area for solvent interaction. Studies recommend using lyophilized (freeze-dried) material to preserve thermolabile compounds.
Solvent Extraction
The powdered material undergoes sequential solvent extraction, typically starting with non-polar solvents (e.g., hexane) to remove lipids, followed by polar solvents (e.g., methanol or ethanol) to extract flavanones. A 70% ethanol-water mixture has been reported to optimize the yield of geranylated flavanones. The extract is concentrated under reduced pressure to obtain a crude residue.
Chromatographic Purification
Crude extracts are fractionated using column chromatography with silica gel or Sephadex LH-20. A gradient elution system of chloroform-methanol (9:1 to 7:3 v/v) effectively separates TOM B from structurally similar compounds like diplacone and mimulone. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 280 nm is employed for final purification.
Table 1: Solvent Systems for TOM B Isolation
| Step | Solvent System | Purity (%) | Yield (mg/kg dry weight) |
|---|---|---|---|
| Defatting | Hexane | - | - |
| Primary extraction | 70% Ethanol | 15–20 | 120–150 |
| Column chromatography | Chloroform-Methanol (8:2) | 40–50 | 30–40 |
| HPLC purification | Acetonitrile-Water (65:35) | >95 | 8–12 |
Synthetic Approaches to Tomentodiplacone B
While natural extraction remains the primary source, recent advances in organometallic catalysis have enabled partial synthesis of TOM B’s flavanone core.
Palladium-Catalyzed β-Arylation
A one-pot synthesis strategy using Pd(OAc)₂ and 2,2′-bipyridine (bpy) as a ligand facilitates the formation of the flavanone skeleton. Chromanone derivatives react with geranyl-substituted arylboronic acids under optimized conditions:
$$
\text{Pd(OAc)}_2 \, (5\,\text{mol}\%), \, \text{bpy} \, (10\,\text{mol}\%), \, \text{DMSO/1,4-dioxane} \, (1:4), \, 80°C, \, 12\,\text{hours}
$$
This method achieves up to 85% yield for analogous geranylated flavanones, though TOM B’s full synthesis requires additional functionalization steps.
Geranylation of Flavanone Intermediates
The geranyl side chain is introduced via acid-catalyzed prenylation. Naringenin (a precursor flavanone) is treated with geraniol in the presence of BF₃·Et₂O, yielding a geranylated intermediate that is further oxidized to TOM B. Enzymatic methods using prenyltransferases from Aspergillus species are under investigation to improve stereoselectivity.
Structural Characterization and Validation
TOM B’s structure is confirmed through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
- UV-Vis : Absorbance maxima at 288 nm (flavanone π→π* transitions) and 325 nm (geranyl conjugation).
- NMR : Key signals include δ 5.35 ppm (H-2, doublet, J = 12 Hz), δ 1.68 ppm (geranyl methyl groups), and δ 3.85 ppm (methoxy protons).
- HR-MS : [M+H]⁺ at m/z 455.1965 (calculated for C₂₅H₃₀O₆, 455.1967).
X-ray Crystallography
Single-crystal X-ray diffraction of TOM B derivatives confirms the trans configuration of the geranyl group and the planarity of the flavanone core.
Challenges in Large-Scale Production
Natural Extraction Limitations
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for isolating and characterizing Tomentodiplacone B?
- Methodological Answer : this compound’s isolation typically involves solvent extraction followed by chromatographic separation (e.g., HPLC, TLC) using polar stationary phases. Structural elucidation requires tandem techniques:
- NMR Spectroscopy (¹H, ¹³C, 2D-COSY) to map carbon skeletons and functional groups.
- Mass Spectrometry (HRMS) for molecular formula confirmation and fragmentation pattern analysis.
- X-ray Crystallography (if crystalline derivatives are obtainable) for absolute configuration determination .
- Experimental Design Tip : Cross-validate results with synthetic analogs or databases (e.g., PubChem) to resolve ambiguities in stereochemical assignments.
Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Cell-Based Assays : Use dose-response curves (e.g., IC₅₀ calculations) in cancer cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity (e.g., MTT assay).
- Enzyme Inhibition Studies : Employ kinetic assays (e.g., fluorescence-based) to measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases, proteases).
- Data Validation : Replicate experiments across independent labs to minimize batch effects and confirm reproducibility .
Q. What statistical approaches are critical for analyzing dose-dependent responses in this compound studies?
- Methodological Answer :
- Nonlinear Regression Models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.
- ANOVA with Post-Hoc Tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Power Analysis to determine sample sizes ensuring statistical significance (α=0.05, β=0.2) .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer :
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify upstream/downstream signaling pathways.
- Knockout Models : Use CRISPR/Cas9 to silence putative targets and assess phenotypic rescue.
- Molecular Dynamics Simulations : Model ligand-receptor interactions to predict binding affinities and allosteric effects .
Q. What factorial design strategies optimize this compound’s synthesis yield and purity?
- Methodological Answer :
- Response Surface Methodology (RSM) : Vary factors (e.g., temperature, catalyst concentration) to model interactions and identify optimal conditions.
- DoE (Design of Experiments) : Use central composite designs to minimize experimental runs while maximizing data robustness.
- Quality Control : Monitor byproducts via LC-MS and adjust reaction kinetics (e.g., residence time) to suppress side reactions .
Q. How should researchers address low bioavailability in preclinical studies of this compound?
- Methodological Answer :
- Prodrug Design : Modify hydroxyl/methoxy groups to enhance solubility (e.g., PEGylation).
- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to improve pharmacokinetic profiles.
- In Vivo PK/PD Models : Use murine models to track plasma half-life and tissue distribution via radiolabeling or HPLC-MS .
Q. What frameworks reconcile discrepancies between in silico predictions and empirical bioactivity data?
- Methodological Answer :
- Docking Validation : Compare molecular docking scores (AutoDock Vina) with experimental IC₅₀ values to refine force field parameters.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with divergent activities.
- Cheminformatics : Apply QSAR models to identify structural descriptors (e.g., logP, topological polar surface area) influencing efficacy .
Methodological Best Practices
- Theory Linkage : Anchor experiments to established frameworks (e.g., structure-activity relationships, pharmacophore models) to guide hypothesis testing .
- Ethical Replication : Share raw datasets and protocols via repositories (e.g., Zenodo) to facilitate independent verification .
- Interdisciplinary Collaboration : Engage computational chemists, pharmacologists, and statisticians to address multifaceted research gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
